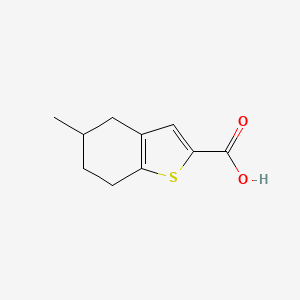

1-Propenyl propyl sulfide

説明

1-Propenyl propyl sulfide is a sulfur-containing organic compound that is relevant in various chemical synthesis processes. While the provided papers do not directly discuss 1-propenyl propyl sulfide, they do provide insights into the synthesis, molecular structure, and chemical reactions of related sulfur-containing compounds, which can be extrapolated to understand the properties and reactivity of 1-propenyl propyl sulfide.

Synthesis Analysis

The synthesis of sulfur-containing compounds can involve cascade reactions, as seen in the sulfur-assisted five-cascade sequential reactions that produce allyl thiophen-2-yl acetates, propionates, and ketones . Similarly, cyclopropyl phenyl sulfides can be synthesized from 1,3-bis(phenylthio)propanes using butyllithium, indicating that lithium-based reagents can be effective for manipulating sulfur-containing compounds . These methods suggest potential pathways for synthesizing 1-propenyl propyl sulfide or its derivatives.

Molecular Structure Analysis

The molecular structure of sulfur-containing compounds can be influenced by the presence of sulfur, as seen in the alkyl/phenyl-folded conformation of alkyl 1-phenylethyl sulfides and sulfones . Ab initio MO calculations reveal that the most stable conformation involves specific torsion angles and interatomic distances, which could be relevant when considering the molecular structure of 1-propenyl propyl sulfide.

Chemical Reactions Analysis

Sulfur-containing compounds can undergo various chemical reactions, such as hydroalumination and reactions with carbonyl compounds . The oxidation of aryl 1-methyl-1-phenylethyl sulfides by nonheme iron(IV)-oxo complexes follows an electron transfer-oxygen rebound mechanism . These reactions highlight the reactivity of sulfur in different chemical environments, which is pertinent to understanding the reactivity of 1-propenyl propyl sulfide.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfur-containing compounds can be quite diverse. For instance, molecular semiconductors with sulfur and selenium show different electronic properties . The synthesis of sulfur-containing polyacetylene derivatives demonstrates the potential for electro-optical applications . These findings suggest that 1-propenyl propyl sulfide could also possess unique physical and chemical properties that may be exploited in various applications.

科学的研究の応用

Chemical Synthesis and Reactions

1-Propenyl propyl sulfide is explored in chemical synthesis and reaction studies. One such application involves its reduction and subsequent reactions to produce various chemical structures. For example, the reduction of propyl 1-propynyl sulfide to (E)-1-propenyl propyl sulfide and further reactions lead to the synthesis of diverse disulfides and sulfides (Block et al., 1996).

Environmental Applications

This compound has been studied for environmental applications, particularly in deodorization. The removal of malodorous organic sulfides, including 1-propenyl propyl sulfide, using molecular oxygen and visible light over metal phthalocyanine, demonstrates its potential in environmental remediation (Sun, Xiong, & Xu, 2008).

Biological Research

In biological contexts, derivatives of 1-propenyl propyl sulfide have been synthesized, such as 1-(methylthio)propyl propenyl disulfide, which are derived from natural sources like Asa foetida. These compounds have potential applications in pesticide research (Meijer & Vermeer, 1974).

Photocatalytic Applications

Studies involving photocatalytic processes have also utilized this compound. For instance, photocatalysts like metal phthalocyanine sulfonate have been used to oxidize 1-propenyl propyl sulfide, showing its potential in photocatalytic applications (Sun et al., 2008).

Analytical Chemistry

In the field of analytical chemistry, 1-propenyl propyl sulfide has been involved in the development of methods for the detection of impurities in antioxidants (Shinko et al., 2022).

Material Science

Research in material science has explored the use of compounds like 1-propenyl propyl sulfide in the fabrication of metal sulfides, which are important in various applications including renewable energy and nanotechnology (Chandrasekaran et al., 2019).

特性

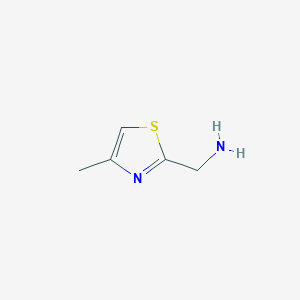

IUPAC Name |

1-[(E)-prop-1-enyl]sulfanylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12S/c1-3-5-7-6-4-2/h3,5H,4,6H2,1-2H3/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKVNNVDQIVWRNA-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC=CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCS/C=C/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

152.00 to 154.00 °C. @ 760.00 mm Hg | |

| Record name | 1-Propenyl propyl sulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040244 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

1-Propenyl propyl sulfide | |

CAS RN |

33922-70-2 | |

| Record name | 1-Propenyl propyl sulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040244 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B1277312.png)

![Benzo[C][1,2,5]Oxadiazole-5-Boronic Acid](/img/structure/B1277327.png)